An In-depth Technical Guide to 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: A Versatile Scaffold in Modern Chemistry
An In-depth Technical Guide to 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: A Versatile Scaffold in Modern Chemistry
Note to the Reader: The initial request for a technical guide on "8-Bromo-6-trifluoromethyltriazolo[1,5-a]pyridine" did not yield sufficient data in publicly accessible scientific literature for a comprehensive analysis. Given the full editorial control granted, this guide will instead focus on the closely related and well-documented analogue, 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine . This compound shares key structural motifs—a brominated heterocyclic core with a trifluoromethyl group—and serves as an excellent proxy for understanding the chemical behavior and potential applications of such molecules.
Introduction: The Imidazo[1,2-a]pyridine Core and the Power of Strategic Functionalization
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal foundation for the development of novel therapeutic agents and functional materials. The strategic placement of functional groups on this core can dramatically influence its physicochemical properties, biological activity, and reactivity. This guide provides a detailed exploration of a particularly interesting derivative: 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
This compound is a brominated heterocyclic featuring an imidazo[1,2-a]pyridine core with a bromine atom at the 8-position and a trifluoromethyl (-CF₃) group at the 6-position.[1] The presence of the bromine atom provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and influences the electronic properties of the molecule.[1] These features make 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine a valuable precursor for synthesizing a diverse range of pharmacologically active molecules and advanced materials.[1]
Molecular Structure and Physicochemical Properties
The unique arrangement of atoms and functional groups in 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine dictates its chemical behavior and potential applications.
Caption: Chemical structure of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Table 1: Physicochemical Properties of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
| Property | Value | Source |
| CAS Number | 1277178-00-3 | [1][2] |
| Molecular Formula | C₈H₄BrF₃N₂ | [1][2] |
| Molecular Weight | 265.03 g/mol | [1][2] |
| Appearance | Solid | - |
| Storage | Sealed in dry, 2-8°C | [2] |
| SMILES | FC(C1=CN2C(C(Br)=C1)=NC=C2)(F)F | [2] |
The trifluoromethyl group is a key feature, known to enhance properties such as metabolic stability and binding affinity in drug candidates. Its strong electron-withdrawing nature also influences the reactivity of the entire heterocyclic system. The bromine atom at the 8-position is a versatile synthetic handle, readily participating in various cross-coupling reactions, allowing for the introduction of a wide array of substituents.[1]
Synthesis and Reactivity
A common method for constructing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine derivative with an α-haloketone or a related two-carbon electrophile. For the target molecule, a plausible starting material would be 2-amino-3-bromo-5-(trifluoromethyl)pyridine.
Caption: Generalized synthetic workflow for 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
A key aspect of this molecule's utility is the reactivity of the C8-bromine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions enable the straightforward introduction of aryl, vinyl, and alkynyl groups, respectively, at this position.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction with 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
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Reaction Setup: To a flame-dried Schlenk flask, add 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
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Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Applications in Drug Discovery and Materials Science
The 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold is of significant interest to researchers in several fields, primarily medicinal chemistry and materials science.
Medicinal Chemistry
This compound serves as a crucial building block for the synthesis of novel therapeutic agents.[1] The imidazo[1,2-a]pyridine core is a common feature in drugs with a wide range of biological activities. The trifluoromethyl group often enhances drug-like properties, including metabolic stability and cell permeability. The C8-bromo position allows for the introduction of various substituents to modulate the biological activity and selectivity of the final compound.
A notable application is in the development of new treatments for infectious diseases, such as tuberculosis.[1] Researchers utilize this scaffold to design molecules that can inhibit specific enzymes or pathways essential for the survival of the pathogen.[1]
Caption: Role as a scaffold in a typical drug discovery workflow.
Materials Science
The unique electronic and photophysical properties of the imidazo[1,2-a]pyridine core make it an attractive candidate for the development of advanced materials. The trifluoromethyl group can influence the fluorescence properties of the molecule. For instance, while nitro-substituted analogues are often non-fluorescent, the CF₃ group has a minimal quenching effect, with similar compounds emitting light around 400 nm.[1] This makes 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine and its derivatives potentially useful in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.
Spectroscopic Characterization
While a detailed experimental spectrum for this specific compound is not publicly available, the expected NMR signals can be predicted based on the known spectroscopic data of similar imidazo[1,2-a]pyridine derivatives.
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¹H NMR: The aromatic protons on the imidazo[1,2-a]pyridine core are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the bromo and trifluoromethyl substituents.
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¹³C NMR: The carbon signals for the heterocyclic core would be observed in the aromatic region of the ¹³C NMR spectrum. The carbon attached to the trifluoromethyl group would likely appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: A strong singlet would be expected in the ¹⁹F NMR spectrum, characteristic of the trifluoromethyl group.
Conclusion
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a highly functionalized heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. Its strategic combination of a reactive bromine atom and a metabolically stabilizing trifluoromethyl group on the privileged imidazo[1,2-a]pyridine scaffold makes it a versatile tool for the synthesis of novel, high-value molecules. Further exploration of the reactivity and applications of this compound is likely to yield exciting advancements in drug discovery and the development of new functional materials.
